1-(8-Propylquinolin-2-yl)ethanone
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Overview
Description
1-(8-Propylquinolin-2-yl)ethanone is an organic compound with the molecular formula C14H15NO. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(8-Propylquinolin-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
Another method involves the Pfitzinger reaction, where isatin derivatives react with ketones under basic conditions to form quinoline derivatives . Additionally, microwave-assisted synthesis has been employed to enhance reaction rates and yields, providing a more efficient and environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Solvent-free and catalyst-free methods have also been explored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(8-Propylquinolin-2-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 1-(8-Propylquinolin-2-yl)ethanol.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(8-Propylquinolin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to anticancer effects . Additionally, its antimicrobial properties may result from disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
Comparison with Similar Compounds
1-(8-Propylquinolin-2-yl)ethanone can be compared with other quinoline derivatives to highlight its uniqueness:
1-(Quinolin-2-yl)ethanone: This compound lacks the propyl group, which may affect its biological activity and chemical reactivity.
8-Propylquinoline: This compound lacks the ethanone group, which may influence its solubility and reactivity.
Similar compounds include quinoline, 1-(quinolin-2-yl)ethanone, and 8-propylquinoline .
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-(8-propylquinolin-2-yl)ethanone |
InChI |
InChI=1S/C14H15NO/c1-3-5-11-6-4-7-12-8-9-13(10(2)16)15-14(11)12/h4,6-9H,3,5H2,1-2H3 |
InChI Key |
JSGJFNPJXYYSBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC2=C1N=C(C=C2)C(=O)C |
Origin of Product |
United States |
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